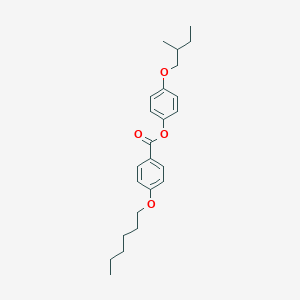
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl ring substituted with a 2-methylbutoxy group and a hexyloxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-(2-methylbutoxy)phenol with 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent for ester reduction.
Substitution: N-bromosuccinimide (NBS) is used for bromination at the benzylic position.
Major Products
Oxidation: Benzoic acids.
Reduction: Alcohols.
Substitution: Brominated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding phenol and benzoic acid, which may interact with biological pathways. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a 2-methylbutoxy group and a hexyloxybenzoate moiety differentiates it from other similar compounds, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
95049-36-8 |
|---|---|
Molekularformel |
C24H32O4 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
[4-(2-methylbutoxy)phenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C24H32O4/c1-4-6-7-8-17-26-21-11-9-20(10-12-21)24(25)28-23-15-13-22(14-16-23)27-18-19(3)5-2/h9-16,19H,4-8,17-18H2,1-3H3 |
InChI-Schlüssel |
PEJSUNCOXXFUBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


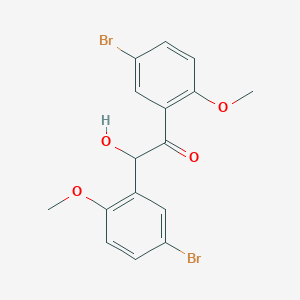

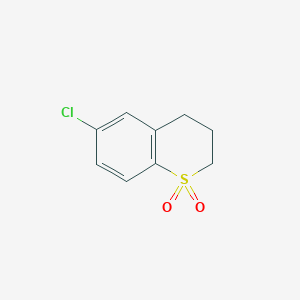
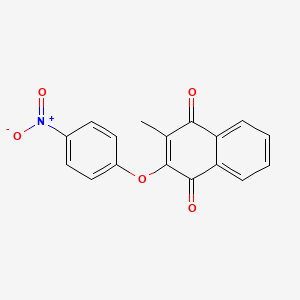


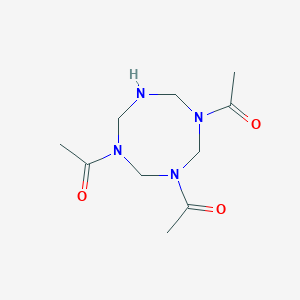
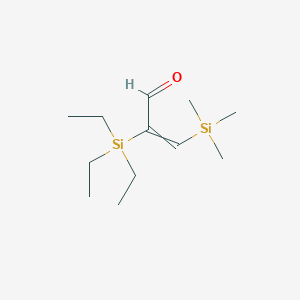


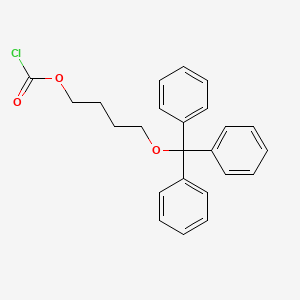

![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
